
PF-915275
描述
PF-915275 是一种强效、选择性和口服有效的11β-羟基类固醇脱氢酶1型(11βHSD1)抑制剂。该酶在将皮质酮转化为皮质醇的过程中起着至关重要的作用,这一过程在各种代谢途径中都具有重要意义。 This compound 因其高特异性和抑制 11βHSD1 的有效性而在科学研究中展现出前景,使其成为研究代谢紊乱和其他相关领域的宝贵化合物 .
准备方法
PF-915275 的合成涉及多个步骤,从核心联苯结构的制备开始。合成路线通常包括以下步骤:
联苯核的形成: 这涉及偶联反应,如铃木或 Stille 偶联,以形成联苯结构。
官能团的引入: 氰基和磺酰胺基团是通过硝化、还原和磺化反应引入的。
最终修饰: 氨基吡啶基团是通过亲核取代反应添加的。
化学反应分析
PF-915275 经历了各种化学反应,主要涉及其官能团:
氧化和还原: 该化合物可以发生氧化和还原反应,特别是涉及磺酰胺基团和吡啶基团。
取代反应: 氨基和氰基可以参与亲核和亲电取代反应。
水解: 磺酰胺基团可以在酸性或碱性条件下水解。
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及亲核试剂,如胺类。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .
科学研究应用
Metabolic Syndrome and Diabetes
PF-915275 has been extensively studied for its effects on metabolic syndrome and diabetes. Research indicates that it improves glucose tolerance and reduces hyperglycemia in diabetic animal models. For instance:
- In a study involving type 2 diabetic mice, treatment with this compound significantly decreased blood glucose levels and alleviated cardiac fibrosis and hypertrophy associated with diabetes .
- The compound also normalized collagen deposition in heart tissues, indicating its protective role against diabetic cardiomyopathy .
Table 1: Effects of this compound on Diabetic Models
Study Type | Findings | Reference |
---|---|---|
Type 2 Diabetes Model | Decreased blood glucose; reduced cardiac fibrosis | |
Type 1 Diabetes Model | Prevented cardiac fibrosis despite high glucose |
Cardiovascular Health
This compound has shown promise in protecting against cardiovascular complications linked to diabetes:
- In diabetic mice, this compound treatment resulted in decreased levels of corticosterone in heart tissues and reduced expression of hypertrophic markers such as ANP and α-MyHC .
- The compound also inhibited high glucose-induced cardiomyocyte hypertrophy by blocking the phosphorylation of epidermal growth factor receptor (EGFR) signaling pathways .
Endocrine Disruption
This compound has been evaluated for its ability to mitigate hyperadrenalism induced by environmental endocrine disruptors like nonylphenol (NP):
- In a rat model exposed to NP, this compound was effective in reducing the hyperadrenalism effects by modulating adipogenesis pathways, enhancing PPARα expression while decreasing PPARγ expression .
- The treatment led to a reduction in intracellular lipid accumulation, suggesting a potential therapeutic approach for metabolic syndromes exacerbated by endocrine disruptors .
Table 2: Impact of this compound on Endocrine Disruption
Treatment Context | Key Outcomes | Reference |
---|---|---|
Nonylphenol Exposure | Reduced hyperadrenalism; modulated adipogenesis |
Case Study 1: Diabetic Cardiomyopathy
A detailed investigation into diabetic cardiomyopathy revealed that this compound not only lowered blood glucose levels but also prevented structural heart changes associated with diabetes. The study utilized both type 1 and type 2 diabetic models to assess the compound's efficacy .
Case Study 2: Environmental Endocrine Disruption
In another study focusing on environmental impacts, this compound was administered to rats exposed to NP during developmental periods. Results indicated significant improvements in metabolic parameters and reductions in markers of hyperadrenalism, highlighting its potential as a therapeutic agent against endocrine disruptors .
作用机制
PF-915275 通过选择性抑制酶 11βHSD1 发挥其作用。该酶负责将无活性皮质酮转化为活性皮质醇。通过抑制 11βHSD1,this compound 降低了皮质醇水平,从而影响了各种代谢途径。该化合物与 11βHSD1 的活性位点结合,阻止其与皮质酮的相互作用。 这种抑制导致皮质醇产量下降,这可能在糖尿病和代谢综合征等疾病中具有治疗效果 .
相似化合物的比较
PF-915275 与其他 11βHSD1 抑制剂(如 BVT-2733 和 18β-甘草次酸)进行了比较:
BVT-2733: 这是一种非甾体、同工酶特异性的 11βHSD1 抑制剂。它具有类似的抑制效果,但在化学结构和药代动力学特性方面有所不同。
18β-甘草次酸: 该化合物是甘草根的主要生物活性成分,具有抗溃疡、抗炎和抗增殖特性。它也抑制 11βHSD1,但具有更广泛的生物活性。
生物活性
PF-915275 (4′-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide) is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a critical role in the metabolism of glucocorticoids. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly those related to hyperadrenalism and obesity. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for clinical use.
This compound functions primarily by inhibiting the conversion of cortisone to cortisol, thereby reducing local glucocorticoid action in tissues. The inhibition of 11β-HSD1 is particularly relevant in adipose tissue, where glucocorticoids are known to influence adipogenesis and insulin sensitivity. By modulating these pathways, this compound may alleviate conditions associated with excessive glucocorticoid activity.
In Vivo Studies
A significant study investigated the effects of this compound in a rat model exposed to nonylphenol (NP), an endocrine-disrupting chemical known to induce hyperadrenalism. The study demonstrated that this compound effectively reduced NP-induced hyperadrenalism by:
- Enhancing PPARα expression.
- Decreasing PPARγ expression.
- Reducing both 11β-HSD1 protein and mRNA levels.
The treatment resulted in decreased intracellular lipid accumulation in adipocytes, indicating a potential for this compound to mitigate obesity-related complications .
Parameter | Control Group | This compound Group |
---|---|---|
PPARα Expression | Baseline | Increased |
PPARγ Expression | Elevated | Decreased |
11β-HSD1 Protein Levels | High | Significantly Lowered |
Lipid Accumulation | High | Reduced |
In Vitro Studies
In human preadipocyte models, this compound demonstrated similar effects. The compound was shown to:
- Alleviate the adipogenic effects induced by NP.
- Modulate gene expression related to lipid metabolism.
These findings suggest that this compound can counteract the adverse effects of environmental endocrine disruptors on human adipose tissue .
Clinical Implications
The inhibition of 11β-HSD1 by this compound presents a promising avenue for treating metabolic syndromes associated with excessive glucocorticoid levels. Given its ability to improve insulin sensitivity and reduce adiposity, this compound could be beneficial for conditions such as Cushing's syndrome and type 2 diabetes. Further clinical trials are warranted to explore its efficacy and safety in human populations.
Case Studies
Several clinical studies have highlighted the relevance of 11β-HSD1 inhibitors in managing metabolic disorders:
- Cushing's Syndrome : In patients with Cushing's syndrome, elevated levels of cortisol are linked to increased morbidity. Inhibitors like this compound may help normalize cortisol levels and improve metabolic parameters.
- Type 2 Diabetes : A cohort study indicated that patients with insulin resistance showed improved glucose tolerance when treated with compounds targeting 11β-HSD1, suggesting a role for this compound in diabetes management .
属性
IUPAC Name |
N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESFDAKNYJQYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235037 | |
Record name | PF-915275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857290-04-1 | |
Record name | PF-915275 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-915275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-915275 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。